Ciprofloxacin A-D-Glucuronide is a significant metabolite of the antibiotic ciprofloxacin, which belongs to the fluoroquinolone class. This compound is formed through the conjugation of ciprofloxacin with glucuronic acid, a process that enhances its solubility and facilitates excretion. Understanding the properties, synthesis, and applications of this compound is crucial for both pharmacological and toxicological studies.
Ciprofloxacin is primarily derived from the synthetic fluoroquinolone antibiotics, which are designed to target bacterial DNA replication mechanisms. The glucuronidation process occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the formation of ciprofloxacin A-D-Glucuronide from ciprofloxacin.
Ciprofloxacin A-D-Glucuronide is classified as a drug metabolite and glucuronide conjugate. It is recognized for its role in drug metabolism and pharmacokinetics, influencing the pharmacological efficacy and safety profile of ciprofloxacin.
The synthesis of ciprofloxacin A-D-Glucuronide involves enzymatic glucuronidation. This process typically employs UDP-glucuronic acid as the glucuronyl donor and involves specific UDP-glucuronosyltransferase isoforms that facilitate the transfer of glucuronic acid to the hydroxyl group of ciprofloxacin.
Ciprofloxacin A-D-Glucuronide retains the core structure of ciprofloxacin with an added glucuronic acid moiety. The molecular formula for ciprofloxacin is , while the glucuronide conjugate alters this structure by incorporating additional oxygen and carbon atoms from the glucuronic acid.
The primary reaction involved in the formation of ciprofloxacin A-D-Glucuronide is the conjugation reaction catalyzed by UDP-glucuronosyltransferase enzymes.
Ciprofloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. When metabolized into ciprofloxacin A-D-Glucuronide, this metabolite may retain some antibacterial activity, although it is generally less potent than its parent compound.
Ciprofloxacin A-D-Glucuronide serves various scientific purposes:
Ciprofloxacin inhibits bacterial β-glucuronidase (GUS) through targeted molecular interactions that disrupt the enzyme’s ability to hydrolyze glucuronide conjugates. This inhibition occurs via direct binding to GUS, altering its catalytic activity without competing with the substrate’s binding site. Studies confirm that ciprofloxacin binds to an allosteric pocket near the enzyme’s active site, inducing conformational changes that reduce catalytic efficiency. This is evidenced by spectral shift analyses showing ciprofloxacin-triggered perturbations in the GUS heme environment, characteristic of ligand-enzyme complex formation [1] [3].
Ciprofloxacin exhibits noncompetitive inhibition against β-glucuronidase, distinct from classical competitive inhibitors like phenolphthalein-β-D-glucuronide (PhePG). Kinetic analyses using Lineweaver-Burk plots reveal that ciprofloxacin decreases the maximum reaction velocity (Vmax) without altering the Michaelis constant (Km), indicating binding to an allosteric site independent of the substrate-binding pocket [1] [3]. In contrast, PhePG shows competitive inhibition, increasing Km without affecting Vmax. This distinction is pharmacologically significant: noncompetitive inhibitors like ciprofloxacin remain effective even at high substrate concentrations, making them potent modulators of glucuronide hydrolysis in vivo.
The inhibitory efficacy of ciprofloxacin is governed by specific structural interactions with GUS:
Molecular dynamics simulations further demonstrate that ciprofloxacin stabilizes a closed conformation of GUS, sterically hindering substrate access to the catalytic triad [9]. Deuterium labeling of ciprofloxacin’s piperazine ring (as in ciprofloxacin-β-D-glucuronide-d8) reinforces these interactions, reducing dissociation rates by 40% compared to non-deuterated analogs [8].
Table 1: Structural Features Influencing Ciprofloxacin-GUS Binding Affinity
Structural Element | Interaction Type | Target Residues | Effect on Binding |
---|---|---|---|
Quinolone core | Hydrophobic | Val257, Phe309 | ΔG = −8.2 kcal/mol |
Piperazinyl group | H-bonding | Glu413, Glu504 | Kd = 52 μM |
Cyclopropyl moiety | van der Waals | Loop 360–376 | Residence time ↑ 40% |
Carboxylic acid | Ionic (with glucuronide) | Lys568 | Competitive displacement absent |
Ciprofloxacin’s inhibition of intestinal GUS significantly impairs the enterohepatic recycling (EHR) of xenobiotics reliant on glucuronide deconjugation. Key mechanisms include:
Ciprofloxacin exhibits dose-responsive inhibition of GUS across diverse substrates:
Table 2: Dose-Dependent Inhibition Parameters of Ciprofloxacin Against GUS-Mediated Deconjugation
Substrate | IC₅₀ (μM) | Inhibition Type | Experimental System |
---|---|---|---|
SN-38-G (Irinotecan metabolite) | 83.8 | Noncompetitive | In vitro enzyme assay |
Mycophenolic acid glucuronide | 30.4 | Noncompetitive | In vitro enzyme assay |
Diclofenac acyl-β-D-glucuronide | 45.2 | Noncompetitive | Rat intestinal content model |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8